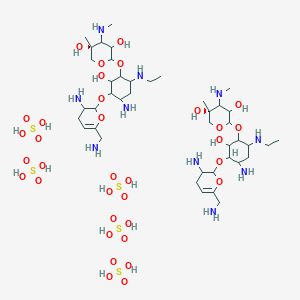
Netilmicin (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomycin. It is primarily used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. Netilmicin sulfate is known for its broad-spectrum antibacterial activity and is often used in cases where other antibiotics, such as gentamicin, are ineffective due to resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Netilmicin sulfate is synthesized through the semisynthetic modification of sisomycin. The process involves the ethylation of sisomycin to produce 1-N-ethylsisomicin, which is then converted to netilmicin sulfate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired chemical modifications .
Industrial Production Methods: The industrial production of netilmicin sulfate involves several steps:
Fermentation: The initial production of sisomycin through the fermentation of Micromonospora inyoensis.
Chemical Modification: The ethylation of sisomycin to produce 1-N-ethylsisomicin.
Purification: The purification of the resulting compound to obtain netilmicin sulfate.
Formulation: The final formulation of netilmicin sulfate into injectable solutions or other dosage forms
Analyse Des Réactions Chimiques
Types of Reactions: Netilmicin sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the amino groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.
Applications De Recherche Scientifique
Netilmicin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations
Mécanisme D'action
Netilmicin sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and the acceptor tRNA site, ultimately inhibiting protein synthesis in susceptible bacteria. The bactericidal effect of netilmicin sulfate is primarily due to its ability to disrupt the production of essential proteins, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Netilmicin sulfate is often compared to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin:
Gentamicin: Netilmicin sulfate has a similar antibacterial spectrum but is less ototoxic and nephrotoxic.
Tobramycin: Both antibiotics are effective against Gram-negative bacteria, but netilmicin sulfate is less active against Pseudomonas aeruginosa.
Amikacin: Netilmicin sulfate is effective against some gentamicin and tobramycin-resistant strains, but amikacin remains the aminoglycoside of choice for resistant Gram-negative bacilli
Conclusion
Netilmicin sulfate is a valuable aminoglycoside antibiotic with broad-spectrum antibacterial activity Its unique properties, including reduced toxicity and effectiveness against resistant strains, make it an important tool in the treatment of serious bacterial infections
Propriétés
Formule moléculaire |
C42H92N10O34S5 |
|---|---|
Poids moléculaire |
1441.6 g/mol |
Nom IUPAC |
(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-;;;;;/m00...../s1 |
Clé InChI |
AGFWIZQEWFGATK-PNVUIJMJSA-N |
SMILES isomérique |
CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
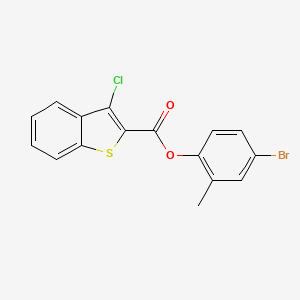

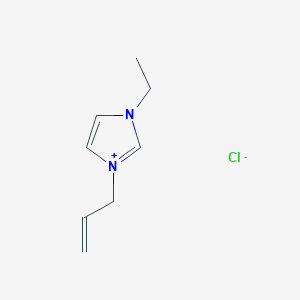
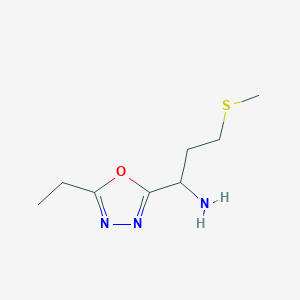
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
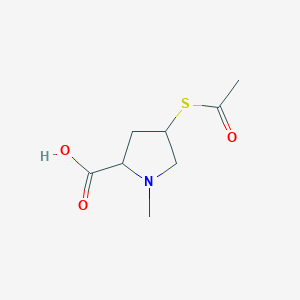
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
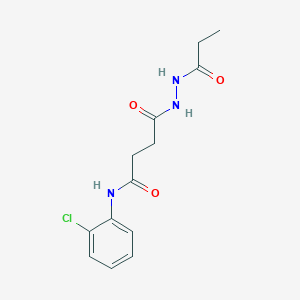
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
